Sucrose Hexasulfate, Potassium Salt
CAS No.: 386229-70-5
Cat. No.: VC20754938
Molecular Formula: C12H22KO29S6
Molecular Weight: 861.8 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 386229-70-5 |
---|---|
Molecular Formula | C12H22KO29S6 |
Molecular Weight | 861.8 g/mol |
IUPAC Name | hexapotassium;[2-[3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-sulfonatooxyoxan-4-yl] sulfate |
Standard InChI | InChI=1S/C12H22O29S6.K/c13-1-4-6(14)8(39-45(24,25)26)9(40-46(27,28)29)11(35-4)37-12(3-34-43(18,19)20)10(41-47(30,31)32)7(38-44(21,22)23)5(36-12)2-33-42(15,16)17;/h4-11,13-14H,1-3H2,(H,15,16,17)(H,18,19,20)(H,21,22,23)(H,24,25,26)(H,27,28,29)(H,30,31,32);/t4-,5-,6-,7-,8+,9-,10+,11-,12+;/m1./s1 |
Standard InChI Key | MHTXMFGBWXJQID-AKSHDPDZSA-N |
Isomeric SMILES | C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)O)O.[K] |
SMILES | C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])O)O.[K+].[K+].[K+].[K+].[K+].[K+] |
Canonical SMILES | C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)O)O.[K] |
Appearance | Assay:≥95%A crystalline solid |
Chemical Structure and Properties
Sucrose Hexasulfate, Potassium Salt is a sulfated carbohydrate derivative characterized by six sulfate groups attached to the sucrose backbone, with potassium serving as the counterion. The compound presents a complex molecular structure with specific chemical and physical properties.
Basic Chemical Identity
The compound can be identified through several key parameters:
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₆K₆O₂₉S₆ |
CAS Number | 386229-70-5 |
Molecular Weight | 1051.2 g/mol |
PubChem CID | 3274706 |
The molecular structure features a disaccharide core (sucrose) with six sulfate groups distributed across the molecule, leaving two hydroxyl groups free, unlike its more extensively sulfated relative, Sucrose Octasulfate .
IUPAC Nomenclature
The full IUPAC name for this compound is hexapotassium;[2-[3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-sulfonatooxyoxan-4-yl] sulfate . This systematic name precisely identifies the positions of the sulfate groups and highlights the structural composition of the molecule, indicating the presence of six potassium ions that balance the negative charges of the sulfate groups.
Structural Characteristics
The molecular structure of Sucrose Hexasulfate, Potassium Salt is derived from sucrose, which consists of a glucose unit linked to a fructose unit. In this compound, six of the eight hydroxyl groups present in sucrose are substituted with sulfate groups, while two hydroxyl groups remain unmodified.
Structural Configuration
The chemical structure reveals specific patterns of sulfation:
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The molecule contains a 3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl group, which represents the heavily sulfated fructose portion
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The glucopyranose unit contains sulfate groups at positions 3 and 4, with hydroxyl groups remaining at positions 2 and 6
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Six potassium ions serve as counterions to neutralize the negatively charged sulfate groups
This specific arrangement of sulfate groups gives the compound its distinctive chemical behavior and solubility properties, making it significantly different from non-sulfated sucrose.
Physical and Chemical Properties
The physical and chemical properties of Sucrose Hexasulfate, Potassium Salt are influenced by its high degree of sulfation and the presence of potassium ions.
Conformational Analysis
The three-dimensional structure of Sucrose Hexasulfate, Potassium Salt is complex and challenging to model computationally. According to PubChem data, "Conformer generation is disallowed since too many atoms, MMFF94s unsupported element, too flexible, mixture or salt, too many undefined stereo centers" . This highlights the structural complexity of the molecule and the challenges associated with its conformational analysis.
Comparison with Related Compounds
To better understand Sucrose Hexasulfate, Potassium Salt, it is valuable to compare it with structurally related compounds, particularly Sucrose Octasulfate, Potassium Salt, which has been more extensively studied.
Sucrose Hexasulfate vs. Octasulfate
The key differences between these compounds are:
Property | Sucrose Hexasulfate, Potassium Salt | Sucrose Octasulfate, Potassium Salt |
---|---|---|
Molecular Formula | C₁₂H₁₆K₆O₂₉S₆ | C₁₂H₁₄K₈O₃₅S₈ |
Molecular Weight | 1051.2 g/mol | 1287.5 g/mol |
Number of Sulfate Groups | 6 | 8 |
Number of Potassium Ions | 6 | 8 |
Free Hydroxyl Groups | 2 | 0 |
Sucrose Octasulfate, Potassium Salt has a higher degree of sulfation, with all hydroxyl groups substituted with sulfate groups . This results in different physical, chemical, and potentially biological properties compared to the hexasulfate derivative.
Structural Implications
The presence of two free hydroxyl groups in Sucrose Hexasulfate, Potassium Salt (at positions 5 and 6 of the glucose unit according to the IUPAC name) creates potential for:
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Differential reactivity compared to the fully sulfated octasulfate
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Possible sites for further chemical modification
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Altered hydrogen bonding capabilities, which may influence interactions with biological systems
Research Limitations and Future Directions
The available data on Sucrose Hexasulfate, Potassium Salt appears to be limited compared to its octasulfated counterpart. This presents several important considerations for researchers:
Current Knowledge Gaps
The search results reveal several areas where additional research would be valuable:
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Detailed physical properties (melting point, solubility parameters, stability)
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Synthesis methods specific to the hexasulfated derivative
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Biological activity studies focused specifically on this compound
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Comparative studies between the hexa- and octa-sulfated derivatives
Future Research Opportunities
Promising research directions might include:
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Structure-activity relationship studies comparing different degrees of sulfation
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Investigation of potential applications in pharmaceutical science
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Exploration of the compound as a building block for more complex molecules
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Evaluation of potential biological activities, particularly if the differential sulfation pattern confers unique properties
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